2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol
Description
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl-amino-ethanol side chain at the 3-position. This compound is part of a broader class of ethanolamine derivatives, which are often explored in medicinal chemistry for their pharmacological properties, such as receptor binding or enzyme modulation .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(9-10-18)11-15-7-8-17(13-15)12-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHPLPMGJMJYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of benzylamine with a suitable aldehyde to form an imine, which is then reduced to the corresponding amine. This intermediate is further reacted with an epoxide to introduce the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction could produce benzyl alcohol or benzylamine derivatives.
Scientific Research Applications
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol, highlighting critical variations in substituents and ring systems:
| Compound Name | Ring System | Substituents on Amine Group | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| This compound | Pyrrolidine (5-membered) | Methyl | C₁₆H₂₄N₂O | 260.38 g/mol | Benzyl-pyrrolidine core, ethanol side chain |
| 2-[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-ethanol | Piperidine (6-membered) | Methyl | C₁₇H₂₆N₂O | 274.40 g/mol | Larger ring, increased steric bulk |
| 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-ethanol | Pyrrolidine | Ethyl | C₁₇H₂₆N₂O | 274.40 g/mol | Ethyl group enhances lipophilicity |
| [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid | Pyrrolidine | Isopropyl, acetic acid | C₁₇H₂₆N₂O₂ | 290.41 g/mol | Acidic group alters solubility |
| 2-((2-Methoxyethyl)(methyl)amino)ethanol | Linear chain | Methoxyethyl, methyl | C₆H₁₅NO₂ | 133.19 g/mol | Simpler structure, no aromatic groups |
Key Observations :
- Substituent Effects : Ethyl or isopropyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The acetic acid derivative (CAS: 1353963-06-0) introduces a carboxylic acid group, enabling ionic interactions in polar environments .
- Synthetic Accessibility: The target compound and its piperidine analogue require multi-step syntheses involving alkylation and purification (e.g., column chromatography), as seen in the synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol (88% yield via alkylation and distillation) .
Physicochemical and Functional Comparisons
Solubility and Stability
- Target Compound: The hydroxyl and tertiary amine groups suggest moderate solubility in polar solvents like ethanol or DMF. However, commercial discontinuation (CymitQuimica, 2025) may indicate stability issues or challenges in large-scale production .
- Acetic Acid Derivative: The carboxylic acid group in [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid enhances water solubility at neutral pH but reduces stability in acidic conditions .
Pharmacological Potential
- Ethanolamine Side Chain: Common in β-blockers and antihistamines, suggesting possible receptor-binding activity.
Commercial and Research Status
- Discontinuation Note: The target compound is listed as discontinued by CymitQuimica, unlike its piperidine and ethyl-substituted analogues, which remain available. This may reflect lower demand or synthetic complexity .
- Research Utilization : Pyrrolidine derivatives are frequently employed in molecular docking studies (e.g., Scheme 1 in ) due to their rigid yet tunable structures .
Biological Activity
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrolidine ring, a benzyl group, and an ethanol moiety, which may interact with various biological targets. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : The initial step often involves the reaction of benzylamine with an aldehyde to form an imine, which is then reduced to yield the corresponding amine.
- Introduction of the Ethanolamine Moiety : This intermediate is reacted with an epoxide to introduce the ethanolamine structure.
- Optimization for Industrial Production : Industrial methods may involve high-pressure reactors and catalysts to enhance yield and purity, tailoring conditions such as temperature and solvent choice .
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors. Its potential applications include:
- Neuroactive Effects : The compound is being studied for its ability to modulate neurotransmitter synthesis and activity, which could have implications for treating neurological disorders .
- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial drug development .
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or other critical cellular processes.
- Receptor Binding : It could also bind to various receptors, modulating cellular signaling pathways that affect physiological responses .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with benzyl substitution | Neuroactive | Simpler structure with fewer functional groups |
| 3-Methylaminopropanol | Amino alcohol with propanol chain | Antidepressant | Different chain length affecting solubility |
| Ethanolamine | Simple amino alcohol | Mild antiseptic | Lacks aromatic character |
This table highlights how the complex structure of this compound may confer distinct biological properties not found in simpler analogs.
Case Studies and Research Findings
Recent studies have explored the biological activity of pyrrolidine derivatives closely related to this compound:
-
Antibacterial Activity : A study evaluated several pyrrolidine derivatives against common bacterial strains, revealing minimum inhibitory concentration (MIC) values that suggest promising antibacterial properties . For instance:
- Compound X exhibited an MIC value of 0.0195 mg/mL against E. coli.
- Compound Y showed activity against Bacillus mycoides with an MIC value of 0.0048 mg/mL.
- Neuropharmacological Effects : Research has indicated that compounds similar to this compound can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
